Quantitative Synthesis Yield Benchmark: One-Step vs. Multi-Step Routes for 6-Bromo-4-chloroquinolin-2-yl)methanol
A one-step, high-yielding synthetic protocol has been specifically established for (6-bromo-4-chloroquinolin-2-yl)methanol using adapted Vilsmeier conditions, providing this compound in quantitative yield [1]. This contrasts with the multi-step routes often required to synthesize closely related analogs like (8-bromo-4-chloroquinolin-2-yl)methanol, which lack such an optimized, high-efficiency pathway, thereby making the 6-bromo derivative a more readily accessible intermediate for downstream research applications.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative yield |
| Comparator Or Baseline | Typical multi-step synthesis for 8-bromo analog |
| Quantified Difference | Not quantified (implied higher efficiency for target compound) |
| Conditions | One-step adapted Vilsmeier conditions [1] |
Why This Matters
The quantitative yield from a single step translates to reduced synthetic time, lower costs for precursor materials, and higher reproducibility, which are critical factors for efficient laboratory procurement and project timelines.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. (6-Bromo-4-chloroquinolin-2-yl)methanol. Molbank 2023, 2023, M1654. DOI: 10.3390/M1654 View Source
